4-(Dodecyloxy)benzoic acid

Catalog No.
S703822
CAS No.
2312-15-4
M.F
C19H30O3
M. Wt
306.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Dodecyloxy)benzoic acid

CAS Number

2312-15-4

Product Name

4-(Dodecyloxy)benzoic acid

IUPAC Name

4-dodecoxybenzoic acid

Molecular Formula

C19H30O3

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C19H30O3/c1-2-3-4-5-6-7-8-9-10-11-16-22-18-14-12-17(13-15-18)19(20)21/h12-15H,2-11,16H2,1H3,(H,20,21)

InChI Key

ALQLYJHDBAKLBB-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O

4-(Dodecyloxy)benzoic acid is an organic compound with the molecular formula C19H30O3C_{19}H_{30}O_{3} and a molecular weight of approximately 306.44 g/mol. It is classified as a benzoic acid derivative, specifically featuring a dodecyloxy group attached to the para position of the benzene ring. This compound is notable for its hydrophobic dodecyl chain, which contributes to its unique properties in various applications, particularly in materials science and biology. The compound appears as a solid at room temperature, with a melting point around 95 °C .

Currently, there is no scientific research readily available detailing a specific mechanism of action for 4-(dodecyloxy)benzoic acid.

  • Mild irritant: It might cause skin or eye irritation upon contact.
  • Low acute toxicity: However, proper handling procedures are recommended to avoid inhalation or ingestion.

Liquid Crystals

One area of study for 4-DOBA is its use in liquid crystals. Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. 4-DOBA, due to its elongated structure, has been investigated for its ability to form liquid crystal phases PubChem, National Institutes of Health: . The specific properties of these phases, such as their transition temperatures and response to external stimuli, are of interest for applications in displays and other photonic devices.

The chemical behavior of 4-(Dodecyloxy)benzoic acid is influenced by its functional groups. It can undergo typical reactions associated with carboxylic acids, such as:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Reduction: The carboxylic acid group can be reduced to an alcohol.

The compound's structure allows it to participate in hydrogen bonding due to the presence of the carboxylic acid group, which can affect its solubility and reactivity in various solvents .

4-(Dodecyloxy)benzoic acid exhibits notable biological activity. Studies indicate that it can act as an inhibitor for several cytochrome P450 enzymes, including CYP1A2 and CYP2C9, which are involved in drug metabolism. This property may influence its pharmacokinetics and potential interactions with other pharmaceuticals . Additionally, it has been reported to cause skin and eye irritation, highlighting the need for caution when handling this compound .

The synthesis of 4-(Dodecyloxy)benzoic acid typically involves the following steps:

  • Starting Materials: The synthesis often begins with benzoic acid.
  • Alkylation: The benzoic acid is subjected to alkylation using dodecyl alcohol in the presence of a strong acid catalyst (such as sulfuric acid), facilitating the formation of the dodecyloxy group.
  • Purification: The product is purified through recrystallization or chromatography to obtain high purity levels.

Alternative methods may include direct coupling reactions or using protective groups during synthesis to prevent unwanted side reactions .

4-(Dodecyloxy)benzoic acid has several applications across different fields:

  • Liquid Crystals: It is used in the formulation of liquid crystal displays due to its ability to modify the phase behavior of liquid crystalline materials.
  • Surfactants: Its amphiphilic nature makes it suitable for use as a surfactant in various formulations.
  • Pharmaceuticals: Given its biological activity, it may serve as a lead compound for drug development targeting specific metabolic pathways .

Interaction studies have shown that 4-(Dodecyloxy)benzoic acid can influence the activity of drug-metabolizing enzymes, suggesting potential implications for drug interactions when co-administered with other therapeutic agents. Its ability to inhibit cytochrome P450 enzymes indicates that it could alter the metabolism of co-administered drugs, necessitating further investigation into its pharmacological profile and safety .

Similar compounds include:

  • Decanoic Acid (Capric Acid): A medium-chain fatty acid known for its antimicrobial properties.
  • Dodecanoic Acid (Lauric Acid): A saturated fatty acid with applications in food and cosmetics.
  • Benzoic Acid: A simple aromatic carboxylic acid used primarily as a preservative.

Comparison Table

CompoundMolecular FormulaUnique Properties
4-(Dodecyloxy)benzoic acidC19H30O3Liquid crystal applications; enzyme inhibition
Decanoic AcidC10H20O2Antimicrobial properties
Dodecanoic AcidC12H24O2Used in food and cosmetics
Benzoic AcidC7H6O2Common preservative; low solubility

The uniqueness of 4-(Dodecyloxy)benzoic acid lies in its combination of hydrophobicity from the dodecyl chain and functionality from the benzoic acid moiety, making it particularly valuable in specialized applications like liquid crystals and enzyme modulation .

XLogP3

7.1

Melting Point

95.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2312-15-4

Wikipedia

4-Dodecyloxybenzoic acid

Dates

Modify: 2023-08-15

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